molecular formula C26H29ClN6O2 B2662127 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 886909-18-8

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2662127
M. Wt: 493.01
InChI Key: WQIIJAHQBGRRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29ClN6O2 and its molecular weight is 493.01. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Psychotropic Potential

Research into derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds structurally related to 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, has shown significant potential in the development of psychotropic medications. Specifically, studies have identified these compounds as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These receptors are key targets in the treatment of various psychiatric disorders due to their involvement in mood regulation. Notably, one derivative demonstrated antidepressant-like effects and anxiolytic-like activities in animal models, highlighting the therapeutic potential of these compounds in treating depression and anxiety disorders (Chłoń-Rzepa et al., 2013).

Antihistaminic Activity

The purine-2,6-dione derivatives have also been investigated for their antihistaminic properties. Research into similar structures has identified compounds with effective inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting potential applications in treating allergic reactions (Pascal et al., 1985).

Anti-Mycobacterial Activity

In the quest for new treatments against Mycobacterium tuberculosis, novel purine linked piperazine derivatives have been synthesized and shown to possess promising anti-mycobacterial activity. These compounds target MurB, disrupting the biosynthesis of peptidoglycan, which is crucial for the bacteria's survival. This research opens the door to the development of new therapeutic agents against tuberculosis (Konduri et al., 2020).

Anti-Asthmatic Properties

Further studies into derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione have explored their potential as antiasthmatic agents. These compounds have been synthesized and evaluated for vasodilator activity, indicating a promising direction for the development of new treatments for asthma (Bhatia et al., 2016).

Luminescent Properties and Electron Transfer

Piperazine substituted naphthalimide compounds, structurally related to the subject molecule, exhibit notable luminescent properties and photo-induced electron transfer capabilities. These findings suggest potential applications in the development of fluorescent probes and materials for electronic devices (Gan et al., 2003).

properties

IUPAC Name

8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN6O2/c1-17-7-8-18(2)20(13-17)16-33-22-23(30(3)26(35)29-24(22)34)28-25(33)32-11-9-31(10-12-32)15-19-5-4-6-21(27)14-19/h4-8,13-14H,9-12,15-16H2,1-3H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIIJAHQBGRRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.